molecular formula C12H15N3O4 B13059087 (5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline

(5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline

Cat. No.: B13059087
M. Wt: 265.26 g/mol
InChI Key: JTVMKRKIRDFMOJ-SECBINFHSA-N
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Description

(5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline is a compound that features a pyrimidine ring substituted with an ethoxycarbonyl group at the 5-position and a D-proline moiety at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline typically involves the condensation of a pyrimidine derivative with an ethoxycarbonyl group and a D-proline derivative. One common method involves the use of carboxylic acid chlorides and amines under reflux conditions . The reaction conditions often include the use of solvents such as xylene and bases like sodium methoxide (MeONa) in butanol (BuOH) to facilitate the cyclization and formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the pyrimidine ring.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure the selectivity and efficiency of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with higher oxidation states, while substitution reactions can introduce new functional groups to the pyrimidine ring .

Scientific Research Applications

(5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in collagen synthesis, thereby reducing fibrosis . The compound’s structure allows it to bind to these targets effectively, leading to the desired biological effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

(2R)-1-(5-ethoxycarbonylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H15N3O4/c1-2-19-11(18)8-6-13-12(14-7-8)15-5-3-4-9(15)10(16)17/h6-7,9H,2-5H2,1H3,(H,16,17)/t9-/m1/s1

InChI Key

JTVMKRKIRDFMOJ-SECBINFHSA-N

Isomeric SMILES

CCOC(=O)C1=CN=C(N=C1)N2CCC[C@@H]2C(=O)O

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)N2CCCC2C(=O)O

Origin of Product

United States

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